(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate is a chiral organophosphorus compound It is characterized by its unique stereochemistry, which includes multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate typically involves the stereospecific addition of a phosphinate group to a chiral cyclohexyl derivative. One common method involves the reaction of (Rp)-menthyl phenylphosphinate with an appropriate alkylating agent under controlled conditions to ensure the retention of stereochemistry .
Industrial Production Methods
Industrial production of this compound may utilize high-performance liquid chromatography (HPLC) techniques to ensure the purity and stereochemical integrity of the product. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating and purifying chiral compounds based on their hydrophobic interactions with the stationary phase .
Analyse Chemischer Reaktionen
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.
Wirkmechanismus
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate involves its interaction with specific molecular targets, such as enzymes or receptors, through its chiral centers. These interactions can influence the compound’s binding affinity and specificity, leading to its effects in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Rp)-menthyl phenylphosphinate
- (Rp)-alkylphenylphosphinates
- Secondary phosphine oxides
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate is unique due to its specific stereochemistry and the presence of multiple chiral centers. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is essential .
Eigenschaften
Molekularformel |
C16H24O2P+ |
---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxo-phenylphosphanium |
InChI |
InChI=1S/C16H24O2P/c1-12(2)15-10-9-13(3)11-16(15)18-19(17)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/q+1/t13-,15+,16-/m1/s1 |
InChI-Schlüssel |
UEHILYWHNSQXEE-VNQPRFMTSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O[P+](=O)C2=CC=CC=C2)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)O[P+](=O)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.